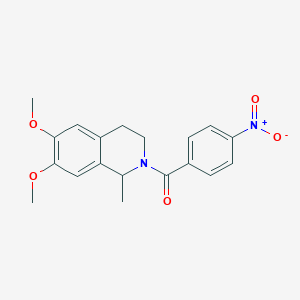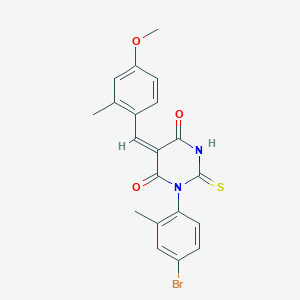
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide, also known as GW501516, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known for their ability to stimulate fatty acid oxidation and improve endurance performance.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and glucose homeostasis. Activation of PPARδ by 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in increased endurance performance. In addition, activation of PPARδ by 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide improves insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include increased fatty acid oxidation, mitochondrial biogenesis, and endurance performance. In animal models of obesity and type 2 diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In cancer cells, 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been shown to induce apoptosis and inhibit angiogenesis, which leads to inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its ability to improve endurance performance and metabolic parameters in animal models of metabolic disorders. This compound is also relatively easy to synthesize and has a high purity and yield. However, one of the limitations of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
For research on 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include exploring its potential applications in other fields such as neurodegenerative diseases, cardiovascular diseases, and aging. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of new analogs and derivatives of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide may lead to the discovery of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
Synthesemethoden
The synthesis of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting intermediate is then treated with acid chloride to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer treatment. In sports performance enhancement, this compound has been shown to improve endurance performance by increasing the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In metabolic disorders, 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)9-5-6-10(13)11(7-9)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBHBTVHFSBSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5169283.png)
![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)
![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)